molecular formula C15H15ClN2 B1590472 Malonaldehyde bis(phenylimine) monohydrochloride CAS No. 123071-42-1

Malonaldehyde bis(phenylimine) monohydrochloride

Cat. No.: B1590472
CAS No.: 123071-42-1
M. Wt: 258.74 g/mol
InChI Key: FLMLOZWXXPLHIE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Malonaldehyde bis(phenylimine) monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield amines .

Scientific Research Applications

Synthetic Chemistry

Overview : Malonaldehyde bis(phenylimine) monohydrochloride serves as a versatile intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules used in pharmaceuticals and new materials.

Key Applications :

  • Synthesis of Cyanine Dyes : The compound is utilized in the synthesis of fluorescent cyanine dyes, which are important for biological imaging and diagnostics. For instance, it has been involved in producing unsymmetrical pentamethine cyanines under microwave irradiation conditions, demonstrating its utility in dye chemistry .
  • Formation of Asymmetric Compounds : It acts as a precursor for creating asymmetric benzothiazole derivatives, which can be further modified for applications in gene expression studies .

Analytical Chemistry

Overview : In analytical chemistry, this compound is employed for detecting and quantifying various organic compounds.

Key Applications :

  • Detection of Aldehydes and Amines : The compound is valuable in methods for quality control and environmental monitoring due to its ability to form stable complexes with aldehydes and amines .
  • Fluorescence Microscopy : Its fluorescent properties enable it to label cells for fluorescence microscopy, aiding researchers in visualizing cellular structures and processes.

Polymer Science

Overview : The compound is used in formulating specialty polymers that require enhanced properties.

Key Applications :

  • Thermal Stability and Mechanical Strength : this compound contributes to the development of polymers that exhibit improved thermal stability and mechanical strength, which are crucial for applications in the automotive and aerospace industries .

Medicinal Chemistry

Overview : This compound shows potential in drug development through its ability to target specific biological pathways.

Key Applications :

  • Drug Development : It has been explored for creating compounds that can inhibit specific enzymes or proteins involved in disease mechanisms. Its role as a fluorescent probe also aids in studying drug interactions within biological systems .

Biochemistry

Overview : In biochemistry, this compound is utilized to study various biological processes.

Key Applications :

  • Enzyme Inhibition Studies : Researchers use this compound to investigate enzyme interactions and inhibition mechanisms, contributing to a better understanding of metabolic pathways and disease processes .
  • Lipid Peroxidation Marker : It serves as a marker for lipid peroxidation, helping assess oxidative stress levels within cells or tissues, which is relevant in studying diseases like neurodegenerative disorders.

Case Study 1: Fluorescent Labeling

A study demonstrated the effectiveness of this compound as a fluorescent label for proteins. By covalently attaching the dye to proteins, researchers tracked their movement within live cells using fluorescence microscopy techniques.

Case Study 2: Oxidative Stress Assessment

In research focusing on oxidative stress, the compound was used to measure lipid peroxidation levels in neuronal cells. The fluorescence intensity correlated with oxidative damage markers, providing insights into neurodegenerative disease mechanisms.

Mechanism of Action

The mechanism of action of malonaldehyde bis(phenylimine) monohydrochloride involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful as a fluorescent marker. The molecular targets and pathways involved in its action depend on the specific application, such as binding to biomolecules in biological assays .

Comparison with Similar Compounds

Similar Compounds

    Malondialdehyde bis(dimethyl acetal): Another derivative of malonaldehyde used in similar applications.

    Malondialdehyde tetrabutylammonium salt: Used in lipid peroxidation assays.

    N-[5-(Phenylamino)-2,4-pentadienylidene]aniline monohydrochloride: A structurally similar compound with different applications

Uniqueness

Malonaldehyde bis(phenylimine) monohydrochloride is unique due to its specific fluorescent properties, making it particularly valuable in applications requiring high sensitivity and specificity in fluorescence-based techniques .

Biological Activity

Malonaldehyde bis(phenylimine) monohydrochloride (MBC) is a compound of significant interest in biological research due to its unique structural properties and versatile applications, particularly as a fluorescent probe. This article explores the biological activity of MBC, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

MBC has the chemical formula C15H14N2HCl\text{C}_{15}\text{H}_{14}\text{N}_{2}\cdot \text{HCl} and a molecular weight of 258.75 g/mol. The compound features two phenyl groups linked by imine bonds to a malonaldehyde backbone, along with a hydrochloride component. This structure enables MBC to function effectively as a fluorescent dye, making it valuable in various biological applications, including cellular imaging and oxidative stress assessment .

Mechanisms of Biological Activity

Fluorescent Properties
MBC acts as a cell-permeable dye that can enter living cells. Inside the cells, it is cleaved by cytoplasmic esterases, which removes the phenylimine groups, resulting in a non-fluorescent product. However, in live cells with active esterase activity, the phenylimine groups remain attached, producing a fluorescent signal when excited by light at specific wavelengths. This property allows researchers to differentiate between live and dead cells based on fluorescence intensity .

Oxidative Stress Marker
MBC is utilized as a marker for lipid peroxidation—a process where free radicals damage cell membranes. By measuring the fluorescence intensity of MBC, researchers can assess oxidative stress levels in cells or tissues. This application is particularly relevant in studying diseases associated with oxidative damage, such as neurodegenerative disorders and atherosclerosis .

DNA Photocleavage Studies
Another significant application of MBC is in the study of DNA photocleavage. By incorporating MBC into DNA strands and exposing them to light, researchers can investigate the mechanisms behind DNA damage induced by UV radiation or other light sources. Understanding these mechanisms is crucial for insights into skin cancer development and other photo-induced pathologies .

Table 1: Summary of Applications and Findings Related to MBC

Application AreaFindings
Cellular Imaging MBC serves as a fluorescent probe for visualizing cellular structures and processes .
Oxidative Stress Assessment Fluorescence intensity correlates with levels of lipid peroxidation .
DNA Damage Studies Facilitates understanding of photocleavage mechanisms related to UV radiation .
Protein Interaction Studies MBC interacts with proteins and nucleic acids, influencing cellular processes .

Case Study: Oxidative Stress in Neurodegenerative Diseases

A study examining the role of oxidative stress in neurodegenerative diseases utilized MBC to measure lipid peroxidation levels in neuronal cells. The results indicated significantly elevated fluorescence in diseased cells compared to controls, suggesting that MBC could serve as a reliable indicator for assessing oxidative damage in neurological contexts .

Properties

IUPAC Name

N,N'-diphenylpropane-1,3-diimine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2.ClH/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15;/h1-6,8-13H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMLOZWXXPLHIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CCC=NC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480711
Record name Malonaldehyde bis(phenylimine) monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123071-42-1
Record name Malonaldehyde bis(phenylimine) monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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